molecular formula C7H6NNaO2S B2356062 Sodium;5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-2-carboxylate CAS No. 2361732-44-5

Sodium;5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-2-carboxylate

Cat. No.: B2356062
CAS No.: 2361732-44-5
M. Wt: 191.18
InChI Key: CFQLJBXUKSEWHH-UHFFFAOYSA-M
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Description

Sodium;5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-2-carboxylate is a chemical compound with diverse applications in scientific research. Its unique structure makes it an intriguing subject for further exploration in various fields such as drug synthesis, material science, and organic chemistry.

Mechanism of Action

Mode of Action

. The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Thiazole derivatives are known to interact with various biochemical pathways, but the specific pathways and downstream effects influenced by this compound remain to be elucidated .

Result of Action

Given the diverse biological activities associated with thiazole derivatives , it is plausible that this compound could have a range of molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-2-carboxylate typically involves the reaction of cyclopentadiene with thiazole derivatives under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt. The reaction conditions often include controlled temperatures and the use of solvents like methanol or ethanol to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield. The final product is usually purified through crystallization or other separation techniques to meet the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

Sodium;5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Sodium;5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carboxylate
  • 4H-Cyclopentathiazole-2-carboxaldehyde, 5,6-dihydro-

Uniqueness

Sodium;5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-2-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

sodium;5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S.Na/c9-7(10)6-8-4-2-1-3-5(4)11-6;/h1-3H2,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQLJBXUKSEWHH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=N2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6NNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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